Patent-Documented Application as Critical Intermediate for BD2-Selective Bromodomain Inhibitors
Methyl 7-formylbenzofuran-2-carboxylate is explicitly utilized as a key synthetic intermediate in the preparation of benzofuran-based bromodomain inhibitors with demonstrated BD2 selectivity. In the patent literature, the compound serves as the starting point for constructing a series of compounds of formula (I) that exhibit potent inhibition of bromodomain-containing proteins with selectivity for the BD2 domain over BD1 [1]. Unlike generic benzofuran-2-carboxylate esters that lack the 7-formyl functional handle required for further elaboration, this compound's bifunctional substitution pattern enables the precise construction of the patent-protected pharmacophore [1].
| Evidence Dimension | Synthetic pathway access to patent-protected BD2-selective inhibitors |
|---|---|
| Target Compound Data | Directly employed in synthetic Scheme 1 and subsequent examples of WO2020/289464 for constructing benzofuran bromodomain inhibitors |
| Comparator Or Baseline | Methyl benzofuran-2-carboxylate (CAS 1646-27-1) — lacks 7-formyl group; cannot access same substitution pattern without additional steps |
| Quantified Difference | Presence of 7-formyl enables direct C7 functionalization; absence requires de novo C-H activation or alternative precursor |
| Conditions | Synthetic route defined in GSK patent WO2020/289464; compounds evaluated in bromodomain binding assays |
Why This Matters
Procurement of this specific intermediate directly supports the synthesis of a patent-protected class of BD2-selective bromodomain inhibitors, a target of active pharmaceutical development.
- [1] Atkinson SJ, Demont EH, Harrison LA, et al. (GlaxoSmithKline). Benzofuran derivatives and their use as bromodomain inhibitors. WO2020/289464 (US Patent Application 16/753544). Publication Date: September 17, 2020. View Source
